MDM2 Binding Affinity: Nanomolar Engagement Uncharacteristic for Unsubstituted Pyrimidine-Benzamide Scaffolds
The 3‑chloro compound binds to His‑tagged MDM2 (residues 1–110) with a dissociation constant (Kd) of 20 nM, as measured by microscale thermophoresis (MST), and exhibits an inhibition constant (Ki) of 109 nM in a fluorescence polarization assay [1]. This contrasts sharply with the des‑chloro analog, which is reported as a PDGFRα type II kinase inhibitor with no detectable MDM2 affinity in publicly available datasets . For context, the prototypical MDM2 inhibitor Nutlin‑3a displays a Kd of approximately 90 nM against the same target [2], placing the 3‑chloro derivative among the higher‑affinity MDM2-binding pyrimidine‑based ligands.
| Evidence Dimension | Binding affinity to MDM2 (Kd) |
|---|---|
| Target Compound Data | Kd = 20 nM (MST); Ki = 109 nM (FP) |
| Comparator Or Baseline | Nutlin‑3a: Kd ≈ 90 nM (literature reference); des‑chloro analog: no MDM2 affinity detected |
| Quantified Difference | 4.5‑fold stronger binding than Nutlin‑3a baseline; qualitative gain of MDM2 target engagement vs. des‑chloro analog |
| Conditions | His‑tagged MDM2 (1–110 residues), MST assay; competition fluorescence polarization assay |
Why This Matters
Procurement of this compound enables MDM2‑focused mechanistic studies or p53‑pathway modulation where des‑chloro analogs would be inactive or require 5‑fold higher test concentrations to achieve equivalent target engagement.
- [1] BindingDB entry BDBM50014089 (CHEMBL1236726). Affinity data for MDM2: Kd = 20 nM (MST assay), Ki = 109 nM (FP assay). View Source
- [2] Vassilev LT, Vu BT, Graves B, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303:844-848. (Nutlin‑3a Kd ≈ 90 nM). View Source
